Methyl (2S)-2-(phenylformamido)pentanoate
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Overview
Description
Methyl (2S)-2-(phenylformamido)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a pentanoate backbone, with a phenylformamido substituent at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(phenylformamido)pentanoate typically involves the esterification of (2S)-2-(phenylformamido)pentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(2S)-2-(phenylformamido)pentanoic acid+methanolacid catalystMethyl (2S)-2-(phenylformamido)pentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(phenylformamido)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (2S)-2-(phenylformamido)pentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylformamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used for hydrolysis.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-(phenylformamido)pentanoic acid and methanol.
Reduction: (2S)-2-(phenylformamido)pentanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-(phenylformamido)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural substrates.
Industry: The compound can be used as an intermediate in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(phenylformamido)pentanoate involves its hydrolysis to (2S)-2-(phenylformamido)pentanoic acid, which can then interact with specific molecular targets. The phenylformamido group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(phenylamino)pentanoate: Similar structure but with an amino group instead of a formamido group.
Methyl (2S)-2-(phenylacetamido)pentanoate: Similar structure but with an acetamido group instead of a formamido group.
Methyl (2S)-2-(phenylcarbamoyl)pentanoate: Similar structure but with a carbamoyl group instead of a formamido group.
Uniqueness
Methyl (2S)-2-(phenylformamido)pentanoate is unique due to the presence of the formamido group, which can participate in specific interactions and reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of specialized molecules and a useful tool in various research applications.
Properties
IUPAC Name |
methyl (2S)-2-benzamidopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-7-11(13(16)17-2)14-12(15)10-8-5-4-6-9-10/h4-6,8-9,11H,3,7H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLHRQGOZFDKJ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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